molecular formula C17H17ClN2O5 B11560029 2-(3-chlorophenoxy)-N'-[(E)-(4-hydroxy-3,5-dimethoxyphenyl)methylidene]acetohydrazide

2-(3-chlorophenoxy)-N'-[(E)-(4-hydroxy-3,5-dimethoxyphenyl)methylidene]acetohydrazide

Cat. No.: B11560029
M. Wt: 364.8 g/mol
InChI Key: GXIIARKBLAQAGH-DJKKODMXSA-N
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Description

2-(3-chlorophenoxy)-N’-[(E)-(4-hydroxy-3,5-dimethoxyphenyl)methylidene]acetohydrazide is an organic compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes a chlorophenoxy group and a hydroxy-dimethoxyphenyl group connected through an acetohydrazide linkage.

Preparation Methods

The synthesis of 2-(3-chlorophenoxy)-N’-[(E)-(4-hydroxy-3,5-dimethoxyphenyl)methylidene]acetohydrazide typically involves multiple steps. One common method includes the reaction of 3-chlorophenol with acetic anhydride to form 3-chlorophenoxyacetate. This intermediate is then reacted with hydrazine hydrate to form the corresponding hydrazide. Finally, the hydrazide is condensed with 4-hydroxy-3,5-dimethoxybenzaldehyde under acidic conditions to yield the target compound.

Chemical Reactions Analysis

2-(3-chlorophenoxy)-N’-[(E)-(4-hydroxy-3,5-dimethoxyphenyl)methylidene]acetohydrazide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can convert the compound into its corresponding alcohols or amines.

    Substitution: The chlorophenoxy group can undergo nucleophilic substitution reactions with reagents such as sodium methoxide or potassium cyanide, resulting in the formation of substituted derivatives.

Scientific Research Applications

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound has shown potential as a bioactive agent, with studies indicating its ability to inhibit certain enzymes or interact with specific biological pathways.

    Medicine: Research has explored its potential as a therapeutic agent, particularly in the treatment of diseases where enzyme inhibition is beneficial.

    Industry: The compound’s unique chemical properties make it useful in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(3-chlorophenoxy)-N’-[(E)-(4-hydroxy-3,5-dimethoxyphenyl)methylidene]acetohydrazide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or altering their function. This interaction can lead to changes in cellular processes, such as signal transduction or metabolic pathways, ultimately resulting in the compound’s observed biological effects.

Comparison with Similar Compounds

2-(3-chlorophenoxy)-N’-[(E)-(4-hydroxy-3,5-dimethoxyphenyl)methylidene]acetohydrazide can be compared to other similar compounds, such as:

    2-(3-chlorophenoxy)propionic acid: This compound shares the chlorophenoxy group but differs in its overall structure and applications.

    4-(3-chlorophenoxy)piperidine hydrochloride: Another compound with a chlorophenoxy group, but with different functional groups and uses.

    2-chloro-4-(4-chlorophenoxy)-hypnone: This compound is used as an intermediate in the synthesis of agricultural fungicides and has different chemical properties.

The uniqueness of 2-(3-chlorophenoxy)-N’-[(E)-(4-hydroxy-3,5-dimethoxyphenyl)methylidene]acetohydrazide lies in its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C17H17ClN2O5

Molecular Weight

364.8 g/mol

IUPAC Name

2-(3-chlorophenoxy)-N-[(E)-(4-hydroxy-3,5-dimethoxyphenyl)methylideneamino]acetamide

InChI

InChI=1S/C17H17ClN2O5/c1-23-14-6-11(7-15(24-2)17(14)22)9-19-20-16(21)10-25-13-5-3-4-12(18)8-13/h3-9,22H,10H2,1-2H3,(H,20,21)/b19-9+

InChI Key

GXIIARKBLAQAGH-DJKKODMXSA-N

Isomeric SMILES

COC1=CC(=CC(=C1O)OC)/C=N/NC(=O)COC2=CC(=CC=C2)Cl

Canonical SMILES

COC1=CC(=CC(=C1O)OC)C=NNC(=O)COC2=CC(=CC=C2)Cl

Origin of Product

United States

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